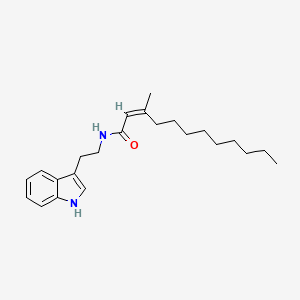
granulatamide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
granulatamide A are naturally occurring compounds isolated from marine organisms, specifically from the soft coral species Eunicella. These compounds belong to the class of indole alkaloids and have garnered significant interest due to their unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: granulatamide A can be synthesized using a well-known procedure developed by Sun and Fürstner. The synthesis involves the condensation of tryptamine with a fatty acid derivative under specific reaction conditions. The process typically includes:
Condensation Reaction: Tryptamine is reacted with a fatty acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using chromatographic techniques to obtain pure granulatamides A.
Industrial Production Methods: While the industrial production of granulatamides A is not yet fully established, the synthetic route mentioned above can be scaled up for larger production. The key challenges in industrial production include optimizing reaction conditions and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: granulatamide A undergo various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions with reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of tryptamine derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their role in cellular signaling pathways.
Medicine: Investigated for their potential anticancer, antimicrobial, and antioxidant properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of granulatamides A involves their interaction with specific molecular targets and pathways:
Molecular Targets: granulatamide A primarily target enzymes and receptors involved in cellular signaling.
Pathways Involved: They modulate pathways related to oxidative stress, apoptosis, and cell proliferation. For example, granulatamides A have been shown to inhibit the activity of certain kinases, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
granulatamide A can be compared with other indole alkaloids such as:
Granulatamides B: Similar in structure but with variations in the side chain.
Indole-3-carbinol: Another indole derivative with anticancer properties.
Tryptamine: The parent compound from which granulatamides A are derived.
Uniqueness: this compound are unique due to their specific fatty acid side chain, which imparts distinct biological activities compared to other indole alkaloids. Their ability to modulate multiple cellular pathways makes them promising candidates for further research and development.
Properties
Molecular Formula |
C23H34N2O |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(Z)-N-[2-(1H-indol-3-yl)ethyl]-3-methyldodec-2-enamide |
InChI |
InChI=1S/C23H34N2O/c1-3-4-5-6-7-8-9-12-19(2)17-23(26)24-16-15-20-18-25-22-14-11-10-13-21(20)22/h10-11,13-14,17-18,25H,3-9,12,15-16H2,1-2H3,(H,24,26)/b19-17- |
InChI Key |
OJKZELGKDKBJTP-ZPHPHTNESA-N |
Isomeric SMILES |
CCCCCCCCC/C(=C\C(=O)NCCC1=CNC2=CC=CC=C21)/C |
Canonical SMILES |
CCCCCCCCCC(=CC(=O)NCCC1=CNC2=CC=CC=C21)C |
Synonyms |
granulatamide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















